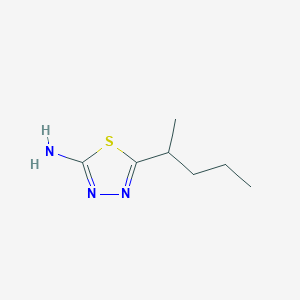

5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pentan-2-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c1-3-4-5(2)6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHNTLTVCFMTLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406473 | |

| Record name | 5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72836-32-9 | |

| Record name | 5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

An In-depth Technical Guide to the Synthesis of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive, technically detailed methodology for the , a molecule of interest within the broader class of 2-amino-5-substituted-1,3,4-thiadiazoles. This class of heterocyclic compounds is a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The synthetic pathway detailed herein is a robust, well-established route proceeding via an acylthiosemicarbazide intermediate, culminating in an acid-catalyzed cyclodehydration. This document offers not just a procedural outline but also delves into the underlying reaction mechanisms, experimental causality, and analytical validation, equipping researchers with the knowledge to confidently replicate and adapt this synthesis.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery. Its unique structural features, including the presence of a toxophoric =N-C-S moiety and its ability to act as a hydrogen bond acceptor and donor, contribute to its versatile biological profile.[3] Compounds incorporating this heterocycle have found applications as established drugs like Acetazolamide (a carbonic anhydrase inhibitor) and Megazol (an antimicrobial agent).[3][4] The 2-amino-5-substituted pattern is particularly prevalent, serving as a versatile building block for further derivatization to explore structure-activity relationships (SAR).[5][6][7] The synthesis of the target compound, this compound, provides a key building block for developing novel therapeutic agents.

Synthetic Strategy and Mechanistic Underpinnings

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most efficiently achieved through the cyclization of 1-acylthiosemicarbazides.[5][8] This strategy is reliable and broadly applicable to a variety of aliphatic and aromatic carboxylic acids.

The selected three-step forward synthesis for this compound begins with 2-methylpentanoic acid and is outlined below.

Caption: Overall three-step synthesis pathway.

Mechanistic Insights

Step 1: 2-Methylpentanoyl Chloride Formation The conversion of a carboxylic acid to a more reactive acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose. The reaction proceeds through a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride gas. This is an efficient conversion, as the gaseous byproducts drive the reaction to completion.[9]

Step 2: 1-(2-Methylpentanoyl)thiosemicarbazide Formation This step involves the nucleophilic attack of the terminal hydrazine nitrogen of thiosemicarbazide onto the electrophilic carbonyl carbon of 2-methylpentanoyl chloride.[10] The reaction is typically performed in a suitable solvent and results in the formation of the key acylthiosemicarbazide intermediate.

Step 3: Acid-Catalyzed Cyclodehydration This is the critical ring-forming step. The generally accepted mechanism in a strong acid like concentrated H₂SO₄ involves several stages[5][11]:

-

Protonation: The carbonyl oxygen of the acylthiosemicarbazide is protonated by the strong acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Intramolecular Nucleophilic Attack: The thiol sulfur atom acts as a nucleophile, attacking the activated carbonyl carbon to form a five-membered ring intermediate.

-

Dehydration: A molecule of water is eliminated from the cyclic intermediate, facilitated by the acidic medium, leading to the formation of the stable, aromatic 1,3,4-thiadiazole ring.[4][8]

Detailed Experimental Protocols

Disclaimer: All chemical handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part A: Synthesis of 2-Methylpentanoyl Chloride (Intermediate 1)

This protocol is based on standard procedures for acyl chloride formation.[12][13]

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methylpentanoic Acid | 116.16 | 11.62 g (11.8 mL) | 0.10 |

| Thionyl Chloride (SOCl₂) | 118.97 | 14.3 g (8.7 mL) | 0.12 |

Methodology:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube (containing CaCl₂), add 2-methylpentanoic acid.

-

Slowly add thionyl chloride to the flask at room temperature with stirring. The addition may cause gas evolution (SO₂ and HCl).

-

Once the addition is complete, heat the reaction mixture to reflux (approx. 80-90°C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude 2-methylpentanoyl chloride, a colorless to pale yellow liquid[12], is used directly in the next step without further purification.

Part B: Synthesis of 1-(2-Methylpentanoyl)thiosemicarbazide (Intermediate 2)

This procedure follows the general principle of reacting an acyl chloride with thiosemicarbazide.[4][10]

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methylpentanoyl Chloride | 134.61 | 13.46 g | 0.10 |

| Thiosemicarbazide | 91.13 | 9.11 g | 0.10 |

| Ethanol (95%) | - | 100 mL | - |

Methodology:

-

In a 250 mL Erlenmeyer flask, dissolve thiosemicarbazide in 100 mL of ethanol with gentle warming and stirring.

-

Cool the solution in an ice bath to approximately 5-10°C.

-

Slowly add the crude 2-methylpentanoyl chloride from Part A to the stirred thiosemicarbazide solution. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the mixture to stir in the ice bath for another hour, then let it warm to room temperature and stir for an additional 4-6 hours.

-

A white precipitate of 1-(2-methylpentanoyl)thiosemicarbazide will form.

-

Collect the solid product by vacuum filtration, wash it with a small amount of cold water, followed by cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven at 50-60°C.

Part C: Synthesis of this compound (Final Product)

This protocol employs acid-catalyzed cyclodehydration, a widely used method for this class of compounds.[2][8][11]

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(2-Methylpentanoyl)thiosemicarbazide | 189.29 | 9.47 g | 0.05 |

| Concentrated Sulfuric Acid (H₂SO₄, 98%) | 98.08 | ~50 mL | - |

Methodology:

-

In a 250 mL beaker, carefully place 50 mL of concentrated sulfuric acid and cool it in an ice bath to below 10°C.

-

While maintaining the low temperature and with vigorous stirring, add the dried 1-(2-methylpentanoyl)thiosemicarbazide from Part B in small portions. Ensure the temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 12-24 hours.[4]

-

Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a larger beaker. This should be done slowly and with stirring.

-

Neutralize the resulting acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 8-9. This will cause the product to precipitate.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude solid from an appropriate solvent system, such as an ethanol-water mixture, to yield pure this compound as a crystalline solid.

Characterization and Analysis

The identity and purity of the synthesized compound and its intermediates should be confirmed using standard analytical techniques.

| Technique | Intermediate 1 (Acyl Chloride) | Intermediate 2 (Acylthiosemicarbazide) | Final Product (Thiadiazole) |

| FT-IR (cm⁻¹) | Strong C=O stretch (~1800) | N-H stretches (3100-3400), C=O stretch (~1680), C=S stretch (~1250)[4] | N-H stretches (3100-3300), C=N stretch (~1610), C-N stretch (~1500)[4][8] |

| ¹H NMR | Signals corresponding to the 1-methylbutyl group protons. | Additional broad signals for N-H protons. | Disappearance of one set of N-H signals, appearance of a broad NH₂ signal (~7.0-7.5 ppm).[14] |

| ¹³C NMR | Carbonyl carbon signal at ~170 ppm. | Carbonyl carbon at ~175 ppm, Thiocarbonyl (C=S) at ~180 ppm. | C-5 signal (~165-170 ppm), C-2 signal (~155-160 ppm).[3] |

| Mass Spec (m/z) | M⁺ corresponding to C₆H₁₁ClO. | M⁺ corresponding to C₇H₁₅N₃OS. | M⁺ corresponding to C₇H₁₃N₃S.[14] |

| Melting Point | N/A (Liquid) | Sharp melting point. | Sharp melting point. |

Experimental Workflow Diagram

Caption: Step-by-step experimental and analysis workflow.

Troubleshooting and Optimization

-

Low Yield in Cyclization (Step C): If the yield of the final product is low, ensure the reaction medium is sufficiently acidic and anhydrous.[11] Concentrated sulfuric acid is effective, but polyphosphoric acid (PPA) can also be used and sometimes gives higher yields.[1][2] Reaction time and temperature are also critical; some substrates may require gentle heating to facilitate cyclization.[11]

-

Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) on silica gel plates.[4][8] This can help determine the optimal reaction time and confirm the consumption of the starting material.

-

Purification Issues: If the product is difficult to recrystallize, column chromatography on silica gel may be an alternative purification method.

Conclusion

The via the acid-catalyzed cyclization of its corresponding acylthiosemicarbazide is a reliable and scalable method. By carefully controlling reaction conditions and employing standard purification techniques, this valuable heterocyclic building block can be obtained in good yield and high purity. The detailed protocol and mechanistic insights provided in this guide serve as a robust foundation for researchers in organic synthesis and drug discovery.

References

- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. ptfarm.pl [ptfarm.pl]

- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. media.neliti.com [media.neliti.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. CAS 5238-27-7: 2-Methylpentanoyl chloride | CymitQuimica [cymitquimica.com]

- 13. 2-METHYLPENTANOYL CHLORIDE | CAS 5238-27-7 [matrix-fine-chemicals.com]

- 14. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives | MDPI [mdpi.com]

An In-depth Technical Guide to the Characterization of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the definitive characterization of the novel heterocyclic compound, 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a 1-methylbutyl substituent at the 5-position presents a unique lipophilic profile that warrants detailed structural and physicochemical elucidation. This document outlines a multi-technique analytical workflow, grounded in established scientific principles, to ensure the unambiguous identification and purity assessment of this molecule. We delve into the rationale behind the selection of spectroscopic and chromatographic methods, providing not just procedural steps but the scientific causality that underpins a robust characterization strategy.

Introduction: The Scientific Imperative

The 1,3,4-thiadiazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives demonstrating significant pharmacological potential.[1] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the nature of their substituents. The title compound, this compound, with its CAS number 72836-32-9 and molecular formula C7H13N3S, represents a logical progression in the exploration of this chemical space.[2] Its characterization is not a mere academic exercise but a critical step in ascertaining its potential for further development. A rigorous and validated characterization protocol is paramount for establishing a clear structure-activity relationship (SAR), ensuring reproducibility of biological data, and meeting regulatory standards.

This guide is structured to provide a logical and self-validating workflow for the characterization of this and similar novel chemical entities. We will proceed from initial structural confirmation by mass spectrometry to detailed spectroscopic analysis for constitutional isomer determination and functional group identification, culminating in a purity assessment by chromatography.

Synthesis Pathway Overview

A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.[3] In the case of this compound, the synthesis would logically proceed via the reaction of 2-methylpentanoic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphate ester.[1][3]

References

Introduction: The 1,3,4-Thiadiazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Chemical Properties of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

The 1,3,4-thiadiazole ring is a privileged five-membered heterocycle that serves as a cornerstone in medicinal chemistry.[1][2] Its structural and electronic properties, including strong aromaticity, in vivo stability, and the ability of its -N=C-S- moiety to act as a hydrogen bond acceptor and two-electron donor system, contribute to its diverse pharmacological profile.[3][4] Compounds incorporating this scaffold have demonstrated a vast array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antioxidant, anticancer, and antiviral properties.[3][4][5][6]

This guide focuses on a specific, yet representative, member of this class: This compound (CAS No: 72836-32-9). We will provide a comprehensive overview of its core chemical properties, from synthesis and characterization to reactivity and biological context, offering field-proven insights for researchers and drug development professionals.

Section 1: Synthesis and Mechanistic Insights

The most robust and widely employed method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclization of a suitable carboxylic acid with thiosemicarbazide.[7][8] This approach is efficient and versatile, allowing for the introduction of various substituents at the 5-position of the thiadiazole ring.

For the synthesis of this compound, the logical precursors are 2-methylpentanoic acid and thiosemicarbazide. The choice of a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃), is critical to drive the cyclization and dehydration steps to completion.[7][8]

Mechanism of Action: The reaction proceeds via a well-established mechanism.[7] It begins with a nucleophilic attack by the terminal nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid. This is followed by an intramolecular cyclization where the sulfur atom attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable, aromatic 1,3,4-thiadiazole ring.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure based on established methodologies for analogous compounds.[9]

Materials:

-

2-Methylpentanoic acid

-

Thiosemicarbazide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Crushed Ice

-

Ammonium Hydroxide solution (10%)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a fume hood, cautiously add 2-methylpentanoic acid (1.0 eq) to pre-chilled concentrated sulfuric acid (3-4 volumes) in a round-bottom flask with constant stirring in an ice bath.

-

Addition of Thiosemicarbazide: Add thiosemicarbazide (1.05 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

-

Neutralization: Neutralize the resulting acidic solution by the slow addition of 10% ammonium hydroxide solution until the pH reaches 8-9. This will precipitate the crude product.

-

Isolation and Purification: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water. Dry the crude product.

-

Recrystallization: Purify the solid by recrystallizing from a suitable solvent, such as an ethanol-water mixture, to yield the final product.

Caption: General workflow for the synthesis of the title compound.

Section 2: Physicochemical and Structural Characterization

The identity and purity of the synthesized compound are established through its physicochemical and spectroscopic properties. The 1-methylbutyl (sec-pentyl) substituent introduces a chiral center, meaning the compound can exist as enantiomers.

| Identifier | Value |

| IUPAC Name | 5-pentan-2-yl-1,3,4-thiadiazol-2-amine[10] |

| Synonyms | This compound[10] |

| CAS Number | 72836-32-9[10] |

| Molecular Formula | C₇H₁₃N₃S[10] |

| Molecular Weight | 171.27 g/mol [11] |

Table 1: Core Identifiers for this compound.

The physicochemical properties are critical for predicting the compound's behavior in biological systems (ADME profile).[12] The alkyl side chain significantly influences properties like lipophilicity (LogP) and aqueous solubility.

| Property | Predicted Value | Rationale / Comparison |

| LogP (Octanol/Water) | ~2.0 - 2.5 | Increased lipophilicity compared to shorter-chain analogs like the methyl derivative due to the larger nonpolar alkyl group.[12] |

| Aqueous Solubility | Low to Moderate | The polar amino-thiadiazole core imparts some solubility, but the C5 alkyl chain reduces it compared to smaller analogs.[12] |

| pKa (Amino Group) | ~4.5 - 5.5 | Typical for an exocyclic amino group on an aromatic heterocyclic ring. |

| Melting Point (°C) | 180-200 | Expected to be a solid at room temperature. The melting point will be lower than highly symmetrical or polar analogs. |

Table 2: Predicted Physicochemical Properties. Note: These are estimated values based on chemical principles and data from analogous structures. Experimental verification is required.[12]

Section 3: Spectroscopic Profile

Spectroscopic analysis provides definitive structural confirmation. While specific spectra for this exact compound are not publicly available, a characteristic profile can be predicted based on extensive data from closely related 2-amino-5-alkyl-1,3,4-thiadiazoles.[3][13][14][15]

| Technique | Expected Observations |

| FT-IR (cm⁻¹) | ~3300-3100: N-H stretching (asymmetric & symmetric) of the primary amine.[15][16]~2960-2850: C-H stretching of the alkyl (1-methylbutyl) group.~1630: C=N stretching of the thiadiazole ring.[13]~1520: N-H in-plane bending (scissoring).~1100: C-S stretching within the thiadiazole ring.[16] |

| ¹H-NMR (ppm) | ~7.0-7.4: Broad singlet, 2H (protons of the -NH₂ group).[13]~2.8-3.1: Multiplet, 1H (methine proton of the 1-methylbutyl group, -CH-).~1.5-1.8: Multiplet, 2H (methylene protons, -CH₂-).~1.2-1.4: Doublet, 3H (methyl protons adjacent to methine, -CH(CH₃)-).~0.8-1.0: Triplet, 3H (terminal methyl protons, -CH₂CH₃). |

| ¹³C-NMR (ppm) | ~168-172: C2 carbon of the thiadiazole ring (attached to -NH₂).[3][14]~160-165: C5 carbon of the thiadiazole ring (attached to the alkyl group).[3][14]~40-45: Methine carbon (-CH-).~28-32: Methylene carbon (-CH₂-).~18-22: Methyl carbon (-CH(CH₃)-).~12-15: Terminal methyl carbon (-CH₂CH₃). |

| Mass Spec (EI) | m/z 171: Molecular ion peak [M]⁺.[11]Key fragments would arise from cleavage of the alkyl side chain, such as loss of a propyl radical (-43) or an ethyl radical (-29). |

Table 3: Predicted Spectroscopic Data for Structural Elucidation.

Section 4: Reactivity and Derivatization Potential

The synthetic utility of this compound lies in the reactivity of its exocyclic amino group. This primary amine is nucleophilic and serves as a handle for introducing a wide range of functional groups, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.[1][2]

Key Derivatization Pathways:

-

Schiff Base Formation: Reaction with various aldehydes or ketones yields imines (Schiff bases), a common strategy to explore different steric and electronic environments.[8]

-

Amide Formation: Acylation with acid chlorides or anhydrides produces N-acylated derivatives. This can modulate the compound's electronic properties and hydrogen bonding capacity.[17]

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides affords sulfonamides, introducing a key pharmacophore found in many drugs.

-

N-Alkylation: While direct alkylation can be challenging to control, it is possible under specific conditions to yield secondary or tertiary amines.[17]

The ability to easily generate a library of derivatives from this core scaffold is invaluable for optimizing biological activity, selectivity, and pharmacokinetic properties.

Caption: Key derivatization pathways from the core amine.

Section 5: Biological and Pharmacological Context

The 2-amino-1,3,4-thiadiazole scaffold is a well-documented pharmacophore. Its biological activity is often attributed to the -N=C-S- moiety, which can engage in crucial hydrogen bonding interactions with biological targets like enzymes and receptors.[3][4] The lipophilic 1-methylbutyl substituent in the title compound is expected to enhance membrane permeability, potentially improving oral bioavailability and cellular uptake compared to more polar analogs.[12]

Libraries of compounds based on this scaffold have shown significant promise in several therapeutic areas:

-

Antimicrobial Agents: Derivatives have shown potent activity against a range of bacteria and fungi, including resistant strains.[1][2][18]

-

Anticancer Activity: Many 1,3,4-thiadiazoles exhibit cytotoxic effects against various cancer cell lines.[3][9][19]

-

Antiviral Research: The scaffold has been investigated for activity against several viruses, including HIV.[5]

-

Anti-inflammatory Properties: The structural similarity to other anti-inflammatory agents has led to the discovery of potent derivatives in this class.[4]

The specific 1-methylbutyl group provides a balance of size and lipophilicity that can be advantageous for fitting into hydrophobic pockets of target proteins, making this compound an attractive starting point for targeted drug design.

Conclusion

This compound is a prototypical example of the versatile 2-amino-1,3,4-thiadiazole class of compounds. Its synthesis is straightforward, relying on established chemical principles. Its true value for researchers and drug developers lies in the reactivity of its primary amine, which allows for extensive derivatization to probe structure-activity relationships. The combination of the proven biological relevance of the thiadiazole core and the drug-like properties imparted by the sec-pentyl group makes this molecule, and others like it, a compelling scaffold for the development of next-generation therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemmethod.com [chemmethod.com]

- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 8. jocpr.com [jocpr.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. pschemicals.com [pschemicals.com]

- 11. Buy 5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine | 50608-12-3 [smolecule.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. heteroletters.org [heteroletters.org]

An In-depth Technical Guide to the Molecular Structure and Properties of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

This guide provides a comprehensive technical overview of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structural characterization, and potential applications of this molecule, grounding its claims in established scientific principles and methodologies.

Introduction and Significance

This compound belongs to the 2-amino-1,3,4-thiadiazole class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds.[1][2] The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom.[1] Its unique electronic properties, including its ability to act as a hydrogen bond donor and acceptor, and its bioisosteric relationship with other key biological structures, contribute to its diverse pharmacological profile.[3]

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4] The specific alkyl substituent at the 5-position of the thiadiazole ring, in this case, a 1-methylbutyl (or sec-pentyl) group, plays a crucial role in modulating the compound's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties. Understanding the synthesis and detailed molecular structure of this compound is therefore a critical step in exploring its full potential in drug discovery and other applications.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its physicochemical properties can be predicted based on its structure and data from closely related analogs.

| Property | Predicted/Expected Value | Rationale and Comparative Insights |

| IUPAC Name | This compound | Systematic nomenclature for the given structure. |

| CAS Number | 72836-32-9 | Unique numerical identifier assigned by the Chemical Abstracts Service.[5] |

| Molecular Formula | C₇H₁₃N₃S | Derived from the atomic composition of the molecule.[5] |

| Molecular Weight | 171.27 g/mol | Calculated from the atomic weights of the constituent elements.[4] |

| Melting Point | Estimated: 150-180 °C | 2-amino-1,3,4-thiadiazole has a melting point of 188-191 °C.[6] Alkyl substitution typically lowers the melting point compared to the unsubstituted parent compound. The branched nature of the 1-methylbutyl group may lead to less efficient crystal packing compared to a linear pentyl chain, potentially resulting in a lower melting point. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The polar 2-amino-1,3,4-thiadiazole core imparts some water solubility, while the nonpolar 1-methylbutyl side chain enhances solubility in organic solvents. |

| pKa | Estimated: 3.0-4.0 | The amino group on the thiadiazole ring is weakly basic. The pKa of the parent 2-amino-1,3,4-thiadiazole is approximately 3.2.[6] |

| LogP | Estimated: 1.5-2.5 | The 1-methylbutyl group significantly increases the lipophilicity of the molecule compared to smaller alkyl substituents. This is a crucial parameter for predicting membrane permeability and oral bioavailability. |

Note: The predicted values are extrapolated from the properties of its analogs and general chemical principles. Experimental verification is required for precise values.[3]

Synthesis of this compound

The most common and efficient method for synthesizing 2-amino-5-alkyl-1,3,4-thiadiazoles is through the acid-catalyzed cyclization of a carboxylic acid and thiosemicarbazide.[1][7] This one-pot synthesis is advantageous due to its operational simplicity and the ready availability of starting materials.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Methylpentanoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)

-

Ammonium hydroxide solution (concentrated)

-

Ethanol (for recrystallization)

-

Deionized water

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of 2-methylpentanoic acid and thiosemicarbazide.

-

Acid Addition and Cyclization: Cool the flask in an ice bath. Slowly and carefully add a dehydrating acid catalyst, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄), dropwise with constant stirring. Causality Insight: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by the sulfur of thiosemicarbazide. The acid then acts as a dehydrating agent to facilitate the final ring closure.

-

Heating: After the addition is complete, remove the ice bath and heat the reaction mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude product. Self-Validating System: The formation of a precipitate upon neutralization is a key indicator that the reaction has proceeded to form the desired, less water-soluble product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.

-

Drying: Dry the purified crystals under vacuum.

Structural Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.[5]

Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Expected Spectroscopic Data

Based on the analysis of similar 2-amino-5-alkyl-1,3,4-thiadiazole derivatives, the following spectral characteristics are anticipated for this compound:

-

¹H NMR Spectroscopy:

-

-NH₂ protons: A broad singlet in the region of δ 7.0-7.5 ppm.

-

-CH- proton (methine): A multiplet in the region of δ 3.0-3.5 ppm.

-

-CH₂- protons (methylene): Multiplets in the region of δ 1.2-1.8 ppm.

-

-CH₃ protons (methyl): A doublet and a triplet in the region of δ 0.8-1.3 ppm.

-

-

¹³C NMR Spectroscopy:

-

FT-IR Spectroscopy:

-

N-H stretching: A pair of bands in the range of 3100-3300 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=N stretching: A sharp absorption band around 1600-1650 cm⁻¹ characteristic of the thiadiazole ring.[9]

-

C-H stretching: Bands in the range of 2850-2960 cm⁻¹ due to the alkyl side chain.

-

N-H bending: A band around 1500-1550 cm⁻¹.

-

-

Mass Spectrometry (Electron Ionization):

-

Molecular Ion Peak (M⁺): An odd-numbered peak at m/z = 171, consistent with the molecular formula C₇H₁₃N₃S (which contains an odd number of nitrogen atoms).[4]

-

Key Fragmentation: Expect fragmentation of the alkyl side chain, particularly the loss of a propyl radical (m/z = 128) or an ethyl radical (m/z = 142) via alpha-cleavage.

-

Potential Applications in Research and Development

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel therapeutic agents. The unique structural features of this compound make it a compelling candidate for investigation in several areas:

-

Antimicrobial Drug Discovery: Many 2-amino-1,3,4-thiadiazole derivatives exhibit potent antibacterial and antifungal activities.[4] This compound could be screened against a panel of pathogenic microbes to assess its efficacy.

-

Anticancer Research: The thiadiazole nucleus is present in several anticancer agents.[4] The mechanism often involves the inhibition of key enzymes or interference with cellular signaling pathways.

-

Anti-inflammatory Agents: Certain derivatives have shown promising anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

-

Corrosion Inhibition: The nitrogen and sulfur atoms in the thiadiazole ring can coordinate with metal surfaces, making this class of compounds effective corrosion inhibitors for various metals and alloys.

Conclusion

This compound is a molecule with significant untapped potential, rooted in the well-established biological and material properties of the 2-amino-1,3,4-thiadiazole scaffold. This guide has provided a detailed framework for its synthesis and a predictive analysis of its structural and physicochemical characteristics based on established principles and data from analogous compounds. The outlined protocols and expected analytical data serve as a robust starting point for researchers aiming to synthesize, characterize, and explore the applications of this promising compound in drug discovery and materials science. Further experimental validation of the predicted properties is a necessary next step to fully elucidate the unique attributes of this molecule.

References

- 1. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Buy 5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine | 50608-12-3 [smolecule.com]

- 5. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]

- 6. 2-氨基-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. growingscience.com [growingscience.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine (CAS 72836-32-9)

Executive Summary: This document provides a comprehensive technical overview of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine (CAS No. 72836-32-9), a heterocyclic compound belonging to the 2-amino-1,3,4-thiadiazole class. While specific research on this particular molecule is limited, this guide synthesizes available data with extensive knowledge of the 1,3,4-thiadiazole scaffold, which is a privileged structure in medicinal chemistry. We will explore its physicochemical properties, probable synthetic routes, and extrapolate its potential biological activities and mechanisms of action based on the well-documented profile of its chemical class. This guide is intended for researchers, chemists, and drug development professionals interested in the therapeutic potential of novel thiadiazole derivatives.

Chemical Identity and Physicochemical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 72836-32-9.[1] It is a derivative of the 2-amino-1,3,4-thiadiazole core, featuring a 1-methylbutyl substituent at the 5-position. This alkyl side chain is expected to increase the lipophilicity of the molecule compared to simpler analogs, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

While experimentally determined data for this specific compound are not widely published, we can estimate its properties based on its structure and data from closely related analogs, such as 5-butyl-1,3,4-thiadiazol-2-amine.[2]

Table 1: Physicochemical Properties of this compound and a Related Analog

| Property | Value for this compound | Value for 5-butyl-1,3,4-thiadiazol-2-amine (CAS 30529-61-4)[2] |

| CAS Number | 72836-32-9[1] | 30529-61-4 |

| Molecular Formula | C7H13N3S[3][4] | C6H11N3S |

| Molecular Weight | 171.26 g/mol | 157.24 g/mol |

| IUPAC Name | This compound[1] | 5-butyl-1,3,4-thiadiazol-2-amine |

| Predicted XLogP3 | Not available | 1.7 |

| Predicted Water Solubility | Likely low | Not available |

| Predicted Boiling Point | Not available | Not available |

The presence of the amine and thiadiazole nitrogen atoms provides sites for hydrogen bonding, while the alkyl chain contributes to its hydrophobic character. This amphipathic nature is crucial for its potential interactions with biological targets.

Synthesis and Characterization

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-established in chemical literature. These methods are generally high-yielding and robust, allowing for the creation of a diverse library of derivatives. The most common and direct approach involves the acid-catalyzed cyclization of a carboxylic acid (or its derivative) with thiosemicarbazide.

For the target compound, this compound, the logical precursor would be 2-methylpentanoic acid.

Proposed Synthetic Protocol

A generalized, efficient protocol for synthesizing compounds of this class involves a one-pot reaction, often using a dehydrating agent like phosphorus oxychloride (POCl3) or a strong acid.[5]

Step-by-Step Methodology:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, equimolar amounts of 2-methylpentanoic acid and thiosemicarbazide are added to an excess of phosphorus oxychloride, which serves as both the solvent and the cyclizing agent.

-

Reaction: The mixture is gently heated to reflux (typically 80-100 °C) for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl3.

-

Neutralization: The acidic solution is then neutralized by the slow addition of a base (e.g., concentrated ammonia solution or saturated sodium bicarbonate) until a pH of 7-8 is reached, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.[4]

Characterization

The structural confirmation of the synthesized this compound would be performed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the carbon-hydrogen framework and the presence of the characteristic chemical shifts for the alkyl chain and the aromatic thiadiazole ring protons.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[6]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine and the C=N and C-S vibrations of the thiadiazole ring.[6]

Caption: General synthetic scheme for this compound.

Potential Biological Activities and Therapeutic Applications

The 1,3,4-thiadiazole nucleus is a cornerstone in the development of therapeutic agents due to its favorable metabolic stability and ability to engage in various biological interactions.[7] Derivatives of 2-amino-1,3,4-thiadiazole are known to possess a wide spectrum of pharmacological activities.[5][8][9]

Antimicrobial and Antifungal Activity

This is one of the most extensively studied areas for this class of compounds. The =N-C-S= moiety within the thiadiazole ring is believed to be crucial for its biological activity.[6] Numerous studies have demonstrated that 2-amino-5-alkyl-1,3,4-thiadiazoles exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10][11] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilic 1-methylbutyl group on CAS 72836-32-9 could enhance its ability to penetrate microbial cell membranes.

Anticancer Activity

Many thiadiazole derivatives have been investigated as potential anticancer agents.[10][12] Their mechanisms of action are diverse and can include:

-

Enzyme Inhibition: Acting as inhibitors of kinases, carbonic anhydrase, or other enzymes crucial for tumor growth.

-

DNA Interaction: Some derivatives have been shown to bind to DNA, potentially interfering with replication and transcription.[6]

-

Antiproliferative Effects: Inducing apoptosis or cell cycle arrest in various cancer cell lines.

Anti-inflammatory and Analgesic Activity

The thiadiazole scaffold has been incorporated into molecules designed as anti-inflammatory and analgesic agents.[13] These compounds often function by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) or lipoxygenase.

Antiviral Activity

Certain 2-amino-1,3,4-thiadiazole derivatives have shown promise as antiviral agents, including activity against HIV and Human Cytomegalovirus (HCMV).[8] They can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or inhibit other viral enzymes like polymerases.[8]

Caption: Potential biological activities of the 2-amino-1,3,4-thiadiazole scaffold.

Future Directions and Conclusion

While this compound (CAS 72836-32-9) itself has not been the subject of extensive published research, its chemical structure places it firmly within a class of compounds of high interest to the pharmaceutical and agrochemical industries. The robust synthetic routes and the vast, well-documented biological activities of the 2-amino-1,3,4-thiadiazole scaffold provide a strong foundation for its investigation.

Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive screening program to evaluate its activity in antimicrobial, anticancer, and anti-inflammatory assays. Structure-activity relationship (SAR) studies, comparing it with other 5-alkyl substituted analogs, would provide valuable insights into the role of the 1-methylbutyl group in modulating biological efficacy and specificity. Given the proven track record of its parent scaffold, this compound represents a promising candidate for further drug discovery and development efforts.

References

- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 2. 5-Butyl-1,3,4-thiadiazol-2-amine | C6H11N3S | CID 1622592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-AMINO-5-BROMO-[1,3,4]THIADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. dovepress.com [dovepress.com]

- 10. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-" by Mohammed M. Saleh, Sabiha F- AL-Joubori et al. [bsj.uobaghdad.edu.iq]

- 12. Buy 5-(4-Methylphenethyl)-1,3,4-thiadiazol-2-amine [smolecule.com]

- 13. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

The 1,3,4-Thiadiazole Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, stands as a cornerstone scaffold in medicinal chemistry. Its unique physicochemical properties, including its aromaticity, hydrogen bonding capability, and its role as a bioisostere of pyrimidines, grant it the ability to interact with a wide array of biological targets.[1][2][3] This versatility has led to the development of 1,3,4-thiadiazole derivatives with a remarkable spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the principal biological activities of these derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antidiabetic properties. We will delve into the underlying mechanisms of action, present quantitative structure-activity relationship data, provide detailed experimental protocols for activity assessment, and visualize key cellular pathways, offering a robust resource for professionals in drug discovery and development.

The 1,3,4-Thiadiazole Core: A Privileged Structure

The significance of the 1,3,4-thiadiazole ring in drug design is rooted in its distinct electronic and structural features. The presence of the -N=C-S- moiety within the aromatic ring system confers metabolic stability and favorable pharmacokinetic profiles.[2][3] Its mesoionic character enhances its ability to cross biological membranes, a critical attribute for drug bioavailability.[1][3] Furthermore, its structural similarity to pyrimidine allows these derivatives to act as mimics of endogenous nucleobases, enabling them to interfere with processes like DNA replication, a key mechanism in their anticancer and antiviral effects.[3] This inherent "drug-likeness" has made the 1,3,4-thiadiazole scaffold a focal point for the synthesis of novel therapeutic agents, with several derivatives already in clinical use, such as the carbonic anhydrase inhibitor Acetazolamide and the antimicrobial Cefazolin.[1][2]

Anticancer Activity: Targeting Uncontrolled Proliferation

1,3,4-Thiadiazole derivatives have emerged as one of the most promising classes of anticancer agents, exhibiting potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancers.[4] Their multifaceted mechanism of action involves inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting key signaling pathways essential for tumor growth and survival.[3][4]

Mechanisms of Anticancer Action

-

Enzyme Inhibition: A primary mechanism is the inhibition of enzymes crucial for cancer progression. This includes protein kinases like Epidermal Growth Factor Receptor (EGFR) and HER-2, which are often overexpressed in cancers.[3] By blocking the ATP-binding pocket of these kinases, thiadiazole derivatives disrupt downstream signaling cascades like the PI3K/Akt/mTOR pathway, which governs cell proliferation, survival, and angiogenesis.[3][4] Other targeted enzymes include histone deacetylases (HDACs), topoisomerases, and carbonic anhydrases.[4]

-

Induction of Apoptosis: Many thiadiazole derivatives trigger the intrinsic apoptotic pathway. They can modulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-3 and caspase-9, the executioners of cell death.[5]

-

Cell Cycle Arrest: These compounds can arrest the cell cycle at various phases (e.g., G2/M or sub-G1), preventing cancer cells from dividing and proliferating.[3] This is often a consequence of disrupting mitotic machinery, such as the inhibition of kinesin spindle protein (KSP).[4]

Visualization of Key Anticancer Pathways

Below are diagrams illustrating the primary mechanisms through which 1,3,4-thiadiazole derivatives exert their anticancer effects.

graph "EGFR_PI3K_Pathway_Inhibition" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontsize=9, fontname="Arial"];

}

References

- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

An In-depth Technical Guide to the Solubility of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine in Organic Solvents

Executive Summary

The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide spectrum of biological activities.[1] The solubility of these compounds is a critical physicochemical parameter that dictates their utility, from early-stage in vitro screening to late-stage formulation development. This guide provides a comprehensive framework for understanding and determining the solubility of a specific derivative, 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine . Due to the novelty of this specific molecule, this document focuses on a predictive theoretical assessment based on its molecular structure, followed by robust, step-by-step experimental protocols for accurate solubility determination. We will explore the causal relationships between molecular structure, solvent properties, and solubility, and provide methodologies designed to yield reliable and reproducible data for applications in drug discovery and chemical research.

Introduction: The Strategic Importance of Solubility for Novel Thiadiazole Analogs

Heterocyclic compounds containing the 1,3,4-thiadiazole ring are of significant interest due to their diverse pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The journey of such a compound from a laboratory curiosity to a viable therapeutic agent or research tool is critically dependent on its physical properties. Among these, solubility is paramount. Poor solubility can hinder biological testing, lead to inaccurate structure-activity relationship (SAR) data, and create formidable challenges in developing bioavailable formulations.[3]

The target of this guide, This compound , combines the polar, pharmacologically-relevant 2-amino-1,3,4-thiadiazole core with a moderately sized, non-polar alkyl group. This structural dichotomy makes its solubility profile non-obvious and necessitates a systematic investigation. Understanding its behavior in various organic solvents is essential for researchers aiming to use it in chemical synthesis, purification (e.g., recrystallization), or for creating stock solutions for biological assays.

Part 1: A Predictive Framework for Solubility Based on Molecular Architecture

The principle of "like dissolves like" provides a powerful, albeit qualitative, foundation for predicting solubility.[4] This rule is rooted in the intermolecular forces between solute and solvent molecules. A detailed analysis of the structure of this compound allows for an educated prediction of its solubility profile.

Structural Analysis of this compound

The molecule can be deconstructed into two key domains with opposing characteristics:

-

The Polar "Head" Group: This consists of the 2-amino-1,3,4-thiadiazole ring .

-

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor and acceptor.

-

Dipole Moment: The heteroatoms (two nitrogen, one sulfur) in the thiadiazole ring create a significant dipole moment, enhancing its polarity. The ring nitrogen atoms can also act as hydrogen bond acceptors.[5]

-

This polar region will dominate interactions with polar solvents.

-

-

The Non-polar "Tail" Group: This is the 1-methylbutyl (also known as sec-pentyl) substituent.

-

Hydrophobicity: This five-carbon alkyl chain is hydrophobic (lipophilic) and will primarily engage in weaker van der Waals interactions.

-

Its presence will increase the compound's affinity for non-polar, organic environments and decrease its solubility in highly polar solvents like water. The increasing size of the non-polar alkyl part generally decreases solubility in polar solvents.[6]

-

Predicted Solubility in Different Solvent Classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High to moderate solubility is expected. These solvents can engage in hydrogen bonding with the amine and thiadiazole groups, effectively solvating the polar head.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): Good solubility is predicted. Solvents like DMSO are excellent hydrogen bond acceptors and have high polarity, allowing them to effectively dissolve a wide range of compounds.

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): Partial or moderate solubility is likely. The outcome will depend on the delicate balance between the solvent's ability to interact with the polar head and the non-polar tail. Precipitation from such solutions upon standing may indicate the formation of a supersaturated state.[6]

-

Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. These solvents lack the ability to form strong hydrogen bonds or engage in significant dipole-dipole interactions with the polar thiadiazole-amine core, making solvation energetically unfavorable.[6]

-

Aqueous Solutions (pH-Dependence): The primary amine group is basic. In neutral water, solubility is expected to be low. However, in acidic aqueous solutions (e.g., 5% HCl), the amine will be protonated to form a highly polar ammonium salt (R-NH₃⁺), which is expected to dramatically increase aqueous solubility.[7]

The following diagram illustrates the relationship between the molecular features and expected solubility.

Caption: Logical relationship between molecular structure, solvent polarity, and solubility.

Part 2: A Robust Experimental Workflow for Solubility Profiling

To move beyond prediction, a systematic experimental approach is required. The following workflow is designed to provide both a rapid initial assessment and a precise quantitative measurement of solubility.

Experimental Workflow Overview

This diagram outlines the comprehensive process for solubility determination.

Caption: Experimental workflow for determining compound solubility.

Protocol 1: Rapid Qualitative Solubility Assessment

Objective: To quickly estimate the solubility of the compound in a broad range of solvents to classify it and inform the selection of solvents for quantitative analysis.

Causality: This scouting step is a resource-efficient way to avoid wasting time and material on quantitative measurements in solvents where the compound is clearly insoluble or extremely soluble.

Methodology:

-

Preparation: Label a series of small glass vials (e.g., 1.5 mL) for each solvent to be tested (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

-

Aliquot Compound: Accurately weigh approximately 1-2 mg of this compound into each vial.

-

Solvent Addition: Add the first solvent dropwise (e.g., 100 µL increments) to the corresponding vial.

-

Mixing: After each addition, vortex the vial vigorously for 30-60 seconds.

-

Observation: Visually inspect the vial against a contrasting background for any undissolved solid particles.

-

Iteration: Continue adding solvent in increments up to a total volume of 1 mL. Record the approximate volume at which the solid completely dissolves.

-

Classification:

-

Soluble: Dissolves in < 0.5 mL.

-

Partially Soluble: Dissolves between 0.5 mL and 1 mL, or some solid remains.

-

Insoluble: Majority of the solid remains undissolved after adding 1 mL.[7]

-

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

Objective: To determine the precise thermodynamic equilibrium solubility of the compound in selected solvents at a controlled temperature.

Causality & Self-Validation: The shake-flask method is considered the gold standard because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[8] To ensure trustworthiness, the experiment should be run for a sufficient duration (24-48 hours) to confirm that the measured concentration does not change with additional equilibration time. Running samples in triplicate validates the reproducibility of the result.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 10 mg in 1 mL). This ensures that a solid phase remains, creating a supersaturated slurry.

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the slurries for at least 24 hours. Causality: This extended period ensures the dissolution process reaches equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let heavy particles settle. Then, withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved microparticles. Causality: Filtration is critical. Failure to remove solid particles will lead to a significant overestimation of solubility.

-

Sample Preparation: Immediately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

A calibration curve must be prepared using accurately weighed standards of the compound.

-

The concentration of the original saturated solution is calculated by applying the dilution factor.

-

-

Reporting: Report the final solubility in standard units such as mg/mL or mmol/L (mM) at the specified temperature.

Part 3: Data Presentation and Interpretation

Clear presentation of quantitative data is crucial for its application in research and development.

Quantitative Solubility Data Summary

All experimental data should be compiled into a clear, concise table.

| Solvent | Polarity Index | H-Bonding Capability | Solubility at 25 °C (mg/mL) | Solubility at 25 °C (mM) | Classification |

| Hexane | 0.1 | None | [Experimental Value] | [Calculated Value] | [e.g., Poor] |

| Toluene | 2.4 | None | [Experimental Value] | [Calculated Value] | [e.g., Poor] |

| Dichloromethane | 3.1 | Acceptor | [Experimental Value] | [Calculated Value] | [e.g., Moderate] |

| Ethyl Acetate | 4.4 | Acceptor | [Experimental Value] | [Calculated Value] | [e.g., Moderate] |

| Acetone | 5.1 | Acceptor | [Experimental Value] | [Calculated Value] | [e.g., Good] |

| Ethanol | 4.3 | Donor/Acceptor | [Experimental Value] | [Calculated Value] | [e.g., High] |

| Methanol | 5.1 | Donor/Acceptor | [Experimental Value] | [Calculated Value] | [e.g., High] |

| DMSO | 7.2 | Acceptor | [Experimental Value] | [Calculated Value] | [e.g., Very High] |

Note: Molecular weight of C₁₀H₁₇N₃S is approximately 211.33 g/mol . This value is needed for the conversion between mg/mL and mM.

Troubleshooting and Advanced Insights

-

Precipitation from Solution: If a compound dissolves upon heating but precipitates upon cooling to room temperature, this indicates the creation of a supersaturated solution.[6] The equilibrium solubility is what is measured after the excess has precipitated. This phenomenon can be exploited for purification via recrystallization.

-

Impact of Impurities: The synthesis of 1,3,4-thiadiazol-2-amines can sometimes involve strong reagents like POCl₃ or SOCl₂.[9] Residual starting materials or by-products can affect the measured solubility. It is crucial to use a highly purified sample for definitive measurements.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. While less common for simple molecules, it is a factor to consider if high variability is observed in results.

Conclusion

This guide provides a dual-pronged approach to understanding the solubility of This compound . By integrating a theoretical framework based on molecular structure with rigorous, validated experimental protocols, researchers can confidently predict and determine this critical physicochemical property. The structural analysis predicts poor solubility in non-polar solvents and good solubility in polar organic solvents, a characteristic driven by the interplay between its hydrophobic alkyl tail and its polar thiadiazole-amine core. The detailed qualitative and quantitative (shake-flask) methodologies provide a clear path to generating the high-quality data essential for advancing research, enabling effective purification, and facilitating the development of this compound for its intended application in science and medicine.

References

- 1. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine literature review

An In-Depth Technical Guide to 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine: Synthesis, Characterization, and Potential Biological Activities

Introduction

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a prominent feature in a multitude of pharmacologically active compounds, owing to its favorable physicochemical properties, metabolic stability, and its ability to act as a bioisostere for other cyclic structures like pyrimidines and thiazoles.[1] Derivatives of 2-amino-1,3,4-thiadiazole are of particular interest in medicinal chemistry, forming the core of drugs such as the diuretic and carbonic anhydrase inhibitor Acetazolamide, the antimicrobial Sulfamethizole, and the antiparasitic Megazol.[1][2] The versatility of this scaffold lies in the ease of substitution at the 2- and 5-positions, allowing for the fine-tuning of biological activity.[3]

Synthesis of this compound

The most common and efficient methods for synthesizing 2-amino-5-alkyl-1,3,4-thiadiazoles involve the cyclization of a carboxylic acid with thiosemicarbazide.[4][5][6][7] This reaction is typically facilitated by a strong dehydrating agent or catalyst, such as polyphosphoric acid (PPA), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). The use of PPA is often preferred due to high yields and relatively straightforward workup procedures.[4][6]

The proposed synthesis for this compound starts from 2-methylpentanoic acid and thiosemicarbazide. The 1-methylbutyl substituent is derived from the carbon chain of 2-methylpentanoic acid.

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Polyphosphoric Acid

This protocol is adapted from established procedures for similar compounds.[4]

Materials:

-

Thiosemicarbazide (1.0 eq)

-

2-Methylpentanoic Acid (1.1 eq)

-

Polyphosphoric Acid (PPA) (approx. 10 parts by weight relative to thiosemicarbazide)

-

Deionized Water

-

Ammonium Hydroxide (concentrated)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid. Begin stirring and heat the PPA to approximately 60-70°C to reduce its viscosity.

-

Addition of Reactants: To the warm, stirring PPA, add thiosemicarbazide followed by the slow addition of 2-methylpentanoic acid.

-

Heating: Increase the temperature of the reaction mixture to 100-120°C. Maintain this temperature with vigorous stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to about 70-80°C. Carefully and slowly pour the viscous reaction mixture into a beaker containing crushed ice or cold water (approx. 5 times the volume of the PPA used). This process should be done with caution as it is exothermic.

-

Precipitation: The acidic aqueous solution is then neutralized by the slow addition of concentrated ammonium hydroxide until the pH reaches 8-9. This will precipitate the crude product. The neutralization should be performed in an ice bath to control the temperature.

-

Isolation: The resulting precipitate is collected by vacuum filtration. The filter cake is washed thoroughly with cold deionized water to remove any inorganic salts.

-

Purification: The crude product is dried and then purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound.

Causality Behind Experimental Choices:

-

Polyphosphoric Acid: PPA serves as both a solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization of the acylthiosemicarbazide intermediate that forms in situ.

-

Heating: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization reactions.

-

Quenching in Water/Ice: Drowning the reaction mixture in water hydrolyzes the PPA and makes the product accessible for neutralization and precipitation.

-

Ammonium Hydroxide Neutralization: The product is an amine and is soluble in its protonated form in the acidic solution. Basification deprotonates the amine, causing it to precipitate out of the aqueous solution. Ammonium hydroxide is convenient as the resulting ammonium phosphate salts are highly water-soluble and are easily washed away.[4]

Physicochemical Properties and Characterization

The physicochemical properties of this compound can be predicted based on its structure and data from similar compounds.

| Property | Predicted Value / Characteristic |

| Molecular Formula | C₇H₁₃N₃S |

| Molecular Weight | 171.26 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to be poorly soluble in water, soluble in polar organic solvents like DMSO, DMF, and alcohols. |

| Melting Point | Expected to be in the range of 150-250°C, typical for this class of compounds. |

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the 1-methylbutyl group protons and a broad singlet for the -NH₂ protons, which would be exchangeable with D₂O.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display seven distinct carbon signals. Two signals in the downfield region (typically δ 150-170 ppm) would correspond to the two carbons of the thiadiazole ring.[2] The remaining five signals would correspond to the carbons of the 1-methylbutyl substituent.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would show characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine (around 3100-3300 cm⁻¹), C-H stretching for the alkyl group (around 2850-2960 cm⁻¹), a C=N stretching vibration for the thiadiazole ring (around 1600-1630 cm⁻¹), and N-H bending (around 1500-1550 cm⁻¹).[2]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 171).

Potential Biological Activities

The 2-amino-1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of biological activities.[8][9] The nature and size of the substituent at the 5-position significantly influence the type and potency of the pharmacological effect.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated that 2-amino-5-substituted-1,3,4-thiadiazoles possess significant antibacterial and antifungal properties.[10] The lipophilicity imparted by alkyl or aryl groups at the 5-position is believed to enhance the ability of these compounds to penetrate microbial cell membranes.[9] It appears that halogen substitutions on aryl rings often increase antibacterial activity, particularly against Gram-positive bacteria.[10]

Potential Mechanism of Action: While the exact mechanism can vary, one proposed pathway involves the inhibition of essential enzymes within the pathogen. The =N-C-S= moiety within the thiadiazole ring is a key pharmacophore that can chelate with metal ions in metalloenzymes, disrupting their function and leading to microbial cell death.

Caption: A potential mechanism of antimicrobial action for 2-amino-1,3,4-thiadiazoles.

Table of Antimicrobial Activity for Analogous Compounds:

| Compound (5-substituent) | Organism | MIC (µg/mL) | Reference |

| 5-(4-chlorophenyl) | S. aureus | 20-28 | [10] |

| 5-(4-fluorophenyl) | B. subtilis | 20-28 | [10] |

| 5-(p-chlorophenyl) | S. aureus | 62.5 | [10] |

| 5-(unsubstituted phenyl), derivative 1g | S. faecalis | 4 | [11] |

| 5-(unsubstituted phenyl), derivative 2g | C. albicans | 8 | [11] |

| 5-(2,4-dimethylphenyl) | B. subtilis | 1000 | [12] |

Anticancer Activity

The 2-amino-1,3,4-thiadiazole core is a promising scaffold for the development of novel anticancer agents.[13][14] Derivatives have shown cytotoxicity against a range of cancer cell lines, including breast (MCF-7), liver (HepG2), colon (LoVo), and lung (A549).[13][15][16]

Potential Mechanisms of Action: The anticancer effects of these compounds are often multitargeted.[14] Reported mechanisms include:

-

Enzyme Inhibition: Inhibition of crucial kinases involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[13][15]

-

Apoptosis Induction: Activation of apoptotic pathways through proteins like Caspase 3 and Caspase 8.[14]

-

Topoisomerase II Inhibition: Interference with DNA replication and repair processes.[13]

Table of Anticancer Activity for Analogous Compounds:

| Compound (Substituent) | Cell Line | IC₅₀ (µM) | Reference |

| 5-(4-chlorophenyl) derivative 14a | MCF-7 | 2.32 | [15] |

| 5-(4-chlorophenyl) derivative 14b | HepG2 | 8.35 | [15] |

| 5-[2-(benzenesulfonylmethyl)phenyl] (2g) | LoVo | 2.44 | [13] |

| 5-[2-(benzenesulfonylmethyl)phenyl] (2g) | MCF-7 | 23.29 | [13] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl) | MCF-7 | 49.6 | [14] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl) | MDA-MB-231 | 53.4 | [14] |

| 5-(thiophen-2-yl) derivative 20b | HepG-2 | 4.37 | [17] |

| 5-(thiophen-2-yl) derivative 20b | A-549 | 8.03 | [17] |

| Imidazo[2,1-b]-1,3,4-thiadiazole derivative 5 | A549 | 3.16 | [16] |

Anti-inflammatory Activity

Several 1,3,4-thiadiazole derivatives have been reported to possess significant analgesic and anti-inflammatory properties, with reduced gastrointestinal side effects compared to traditional NSAIDs.[3][18] The anti-inflammatory effect is often evaluated using the carrageenan-induced rat paw edema model. Some fused heterocyclic systems, such as imidazo[2,1-b][1][4][8]thiadiazoles, have shown potent activity, believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes.[19] Given these findings, this compound could potentially serve as a lead structure for developing new anti-inflammatory agents.

Conclusion and Future Perspectives

While direct experimental data on this compound is currently unavailable, a comprehensive analysis of related structures provides a strong foundation for predicting its properties and potential. The synthetic route via cyclization of 2-methylpentanoic acid and thiosemicarbazide is well-precedented and likely to be efficient.